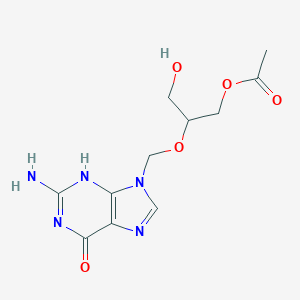

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

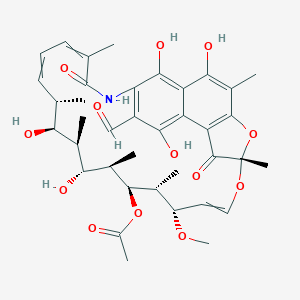

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine, also known as D4N, is a synthetic analog of adenine. It is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response. D4N has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases.

Applications De Recherche Scientifique

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the cGAS-STING pathway, which is involved in the immune response to tumors. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

In autoimmune disorders, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to suppress the production of interferon-alpha, a key mediator of autoimmune diseases such as lupus and psoriasis. In infectious diseases, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to inhibit the replication of viruses such as herpes simplex virus and hepatitis B virus.

Mécanisme D'action

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine exerts its pharmacological effects by inhibiting the activity of cGAS, which is a cytosolic DNA sensor that detects foreign DNA and triggers the production of type I interferons and other immune mediators. By blocking cGAS, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine can suppress the immune response and reduce inflammation. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has also been shown to inhibit the STING protein, which is downstream of cGAS and plays a crucial role in the activation of the innate immune response.

Effets Biochimiques Et Physiologiques

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to have potent anti-inflammatory effects in various preclinical models. It can suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine can also reduce the infiltration of immune cells into inflamed tissues and inhibit the activation of immune cells such as macrophages and dendritic cells.

Avantages Et Limitations Des Expériences En Laboratoire

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has several advantages for lab experiments, including its high potency and selectivity for cGAS inhibition. It can also be easily synthesized in large quantities and has good stability in aqueous solutions. However, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the research and development of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine. One potential application is in the treatment of cancer, where 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be combined with chemotherapy or radiation therapy to enhance their efficacy. Another potential application is in autoimmune disorders, where 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be used to suppress the production of interferon-alpha and other immune mediators. In infectious diseases, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be used to inhibit the replication of viruses and enhance the antiviral immune response. Finally, further studies are needed to investigate the potential toxicity and safety of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine in humans, as well as its pharmacokinetics and pharmacodynamics in vivo.

Méthodes De Synthèse

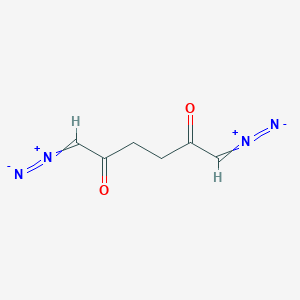

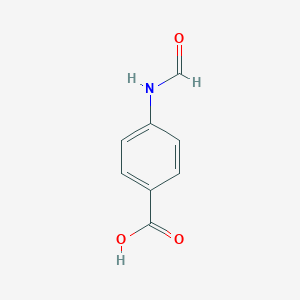

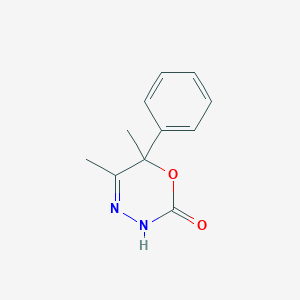

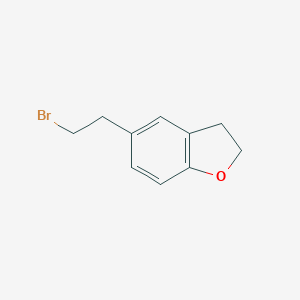

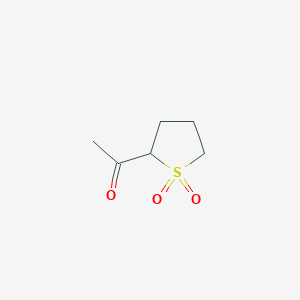

The synthesis of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine involves several steps, starting with the reaction of 2,6-diaminopurine with 2-bromo-3-nonanol to yield 2,6-diaminopurine-9-(2-hydroxy-3-nonyl) ether. This compound is then treated with sodium hydride and methyl iodide to produce 9-(2-hydroxy-3-nonyl)adenine. Finally, the dideaza analog is obtained by removing the nitrogen at position 1 using a palladium-catalyzed deamination reaction.

Propriétés

Numéro CAS |

103298-52-8 |

|---|---|

Nom du produit |

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine |

Formule moléculaire |

C16H25N3O |

Poids moléculaire |

275.39 g/mol |

Nom IUPAC |

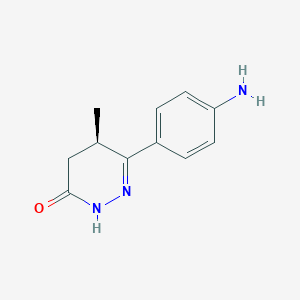

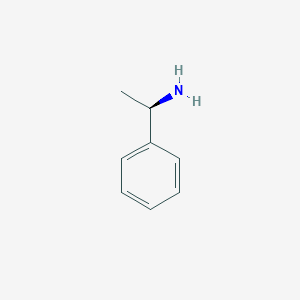

(2R,3S)-3-(4-aminobenzimidazol-1-yl)nonan-2-ol |

InChI |

InChI=1S/C16H25N3O/c1-3-4-5-6-9-14(12(2)20)19-11-18-16-13(17)8-7-10-15(16)19/h7-8,10-12,14,20H,3-6,9,17H2,1-2H3/t12-,14+/m1/s1 |

Clé InChI |

QVTWKVHAPMJSPW-OCCSQVGLSA-N |

SMILES isomérique |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CC=C21)N |

SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N |

SMILES canonique |

CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N |

Autres numéros CAS |

103298-52-8 |

Synonymes |

1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine 1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine oxalate 1,3-dideaza-EHNA 1,3-dideaza-erythro-9-(2-hydroxy-3-nonyl)adenine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)